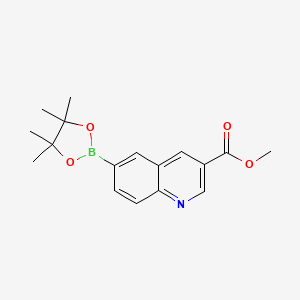

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate

Description

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate (CAS: Not explicitly provided in evidence; Ref: 10-F696960) is a quinoline-based boronate ester featuring a methyl ester at the 3-position and a pinacol boronate group at the 6-position. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. Its structural design balances reactivity and stability, as the boronate ester facilitates coupling, while the ester group may modulate electronic properties.

Properties

IUPAC Name |

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO4/c1-16(2)17(3,4)23-18(22-16)13-6-7-14-11(9-13)8-12(10-19-14)15(20)21-5/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCAZNFZFHJVJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CN=C3C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions to form biaryls and other complex molecules. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with biological targets. The quinoline core interacts with various enzymes and receptors, influencing their activity.

Molecular Targets and Pathways Involved:

Kinases: The compound can inhibit kinase activity, affecting signaling pathways.

Receptors: Interaction with receptors can modulate cellular responses.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate

- Molecular Formula : C17H23BNO5

- Molecular Weight : 318.17 g/mol

- CAS Number : 2152654-65-2

Biological Activity Overview

The biological activity of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate has been investigated in various studies. Key findings include:

-

Anticancer Activity :

- The compound has demonstrated significant inhibitory effects on cancer cell lines. For instance, it was reported to exhibit a potent inhibitory effect on the proliferation of MDA-MB-231 triple-negative breast cancer (TNBC) cells with an IC50 value of approximately 0.126 μM .

- In vivo studies indicated that the compound inhibited lung metastasis in TNBC models more effectively than known treatments such as TAE226 .

- Mechanisms of Action :

- Safety Profile :

Comparative Analysis of Biological Activities

| Activity Type | IC50 Value | Remarks |

|---|---|---|

| Anticancer (MDA-MB-231) | 0.126 μM | Potent inhibition observed |

| MMP Inhibition | Not specified | Significant inhibition of MMP-2 and MMP-9 |

| Acute Toxicity | >2000 mg/kg | No observed toxicity in animal models |

Case Study 1: Anticancer Efficacy

In a study conducted on the efficacy of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate against TNBC:

- Methodology : The compound was administered to BALB/c nude mice inoculated with MDA-MB-231 cells.

- Findings : A significant reduction in tumor size and metastasis was observed after treatment over a period of 30 days.

Case Study 2: Pharmacokinetics

A pharmacokinetic study evaluated the absorption and distribution of the compound:

Q & A

Q. What are the primary synthetic applications of this boronate ester in cross-coupling reactions?

The compound is widely used as a boron reagent in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl frameworks. Its dioxaborolane group acts as a stable boronate ester, enabling efficient palladium-catalyzed coupling with aryl/heteroaryl halides or triflates. Key methodological considerations include:

Q. How is this compound characterized to confirm structural integrity?

Researchers employ a combination of analytical techniques:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify the quinoline backbone and boronate ester substitution (e.g., aromatic proton splitting patterns, methyl group signals at ~1.3 ppm for dioxaborolane) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is used for structure refinement, particularly for resolving disorder in the dioxaborolane ring .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI+ or MALDI-TOF) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura reactions when low reactivity or side products occur?

Contradictory outcomes (e.g., low yields, homo-coupling) may arise from:

- Ligand effects : Bulky ligands like SPhos or XPhos improve selectivity for sterically hindered partners .

- Oxidative addition limitations : Use aryl iodides instead of bromides for electron-deficient substrates .

- Competing protodeboronation : Additives like CsF or TBAB (tetrabutylammonium bromide) stabilize the boronate intermediate . Methodological adjustments include screening ligand/catalyst ratios and monitoring reaction progress via TLC or LC-MS .

Q. What challenges arise in crystallographic refinement of derivatives, and how are they resolved?

Derivatives may exhibit twinning or disorder in the dioxaborolane moiety. Strategies include:

- Data collection : High-resolution datasets (≤1.0 Å) improve electron density maps for boron-oxygen bonds .

- Restraints in SHELXL : Apply geometric restraints (DFIX, SIMU) to the dioxaborolane ring to stabilize refinement .

- Temperature factors : Anisotropic refinement for heavier atoms (e.g., quinoline carbons) while isotropically modeling boron .

Q. What alternative synthetic routes exist for preparing this compound beyond traditional cross-coupling?

Advanced methods include:

- C-H borylation : Iridium catalysts (e.g., [Ir(COD)(OMe)]₂) with pinacolborane (HBpin) enable direct borylation of quinoline C-H bonds at the 6-position .

- Microwave-assisted synthesis : Reduces reaction times for intermediates like 6-bromoquinoline precursors .

- Flow chemistry : Continuous-flow setups enhance reproducibility in multi-step syntheses involving air-sensitive intermediates .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting reactivity data in C-H borylation studies?

Discrepancies in regioselectivity or yields may stem from:

- Substrate electronic effects : Electron-rich quinolines favor borylation at the 6-position, while electron-deficient analogs react unpredictably .

- Catalyst decomposition : Monitor Ir catalyst stability via <sup>11</sup>B NMR to detect inactive borane byproducts .

- Solvent polarity : Non-polar solvents (toluene) favor mono-borylation, while polar solvents (THF) may promote di-borylation .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

While no specific GHS hazards are reported, standard protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.